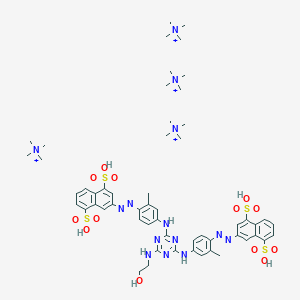![molecular formula C19H16ClN5O2S B237396 2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to target multiple signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity, antioxidant activity, and neuroprotective activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments is its potent anticancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and apoptosis, as well as to develop new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful dose optimization and toxicity studies are required to ensure the safety of this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One of the most promising directions is the development of new cancer therapies based on this compound. Studies are also needed to further elucidate the mechanisms of action of this compound and to identify potential targets for cancer therapy. In addition, studies are needed to investigate the potential applications of this compound in other areas of scientific research, such as inflammation, oxidative stress, and neuroprotection.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves several steps. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. The second step involves the reaction of 4-chlorophenoxide with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl bromide in the presence of potassium carbonate to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form the desired compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast cancer, ovarian cancer, and lung cancer.
properties
Molecular Formula |
C19H16ClN5O2S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O2S/c1-12-22-23-19-25(12)24-18(28-19)14-4-2-13(3-5-14)10-21-17(26)11-27-16-8-6-15(20)7-9-16/h2-9H,10-11H2,1H3,(H,21,26) |
InChI Key |
UAAVGOOFNAPAJB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)


![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)
![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)